

A Methodological and Predictive Analysis for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name:	4-(3-Bromophenyl)-1,2,5-oxadiazol-3-amine
CAS No.:	1250843-92-5
Cat. No.:	B1527317

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Abstract

The solid-state structure of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, including solubility, stability, and bioavailability. This guide provides a comprehensive technical overview of the anticipated crystal structure of **4-(3-bromophenyl)-1,2,5-oxadiazol-3-amine**, a member of the aminofurazan class of compounds which are of significant interest in medicinal chemistry.[1][2] While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this whitepaper outlines the established experimental workflows for its determination and provides an expert, predictive analysis of its likely molecular conformation and intermolecular interactions based on foundational chemical principles and data from analogous structures.

Introduction: The Significance of Aminofurazans and Crystal Structure Analysis

The 1,2,5-oxadiazole (furazan) ring is a key heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2][3] The introduction of an amino group at the 3-position and a substituted phenyl ring at the 4-position, as in **4-(3-bromophenyl)-1,2,5-oxadiazol-3-amine**, creates a molecule with a rich potential for forming

specific intermolecular interactions that dictate its crystal packing. These interactions are fundamental to the material's properties and are of paramount importance in drug development for controlling polymorphism, ensuring batch-to-batch consistency, and optimizing formulation. [4]

The three-dimensional arrangement of molecules in a crystal is elucidated through techniques like single-crystal X-ray diffraction (SCXRD). [5][6][7] This guide will detail the necessary steps to achieve this, from synthesis to data interpretation, providing a robust framework for researchers.

Predicted Molecular Geometry

The molecular structure of **4-(3-bromophenyl)-1,2,5-oxadiazol-3-amine** consists of a planar 1,2,5-oxadiazole ring linked to a 3-bromophenyl group. [8] The C-C bond between the two rings allows for rotational freedom, leading to a torsion angle that will be a key conformational parameter in the crystal structure. The amino group attached to the oxadiazole ring is expected to be largely coplanar with the ring to maximize electronic conjugation.

Property	Predicted Value/Characteristic	Source
Molecular Formula	C ₈ H ₆ BrN ₃ O	[8]
Monoisotopic Mass	238.96942 Da	[8]
Key Functional Groups	Amino (-NH ₂), 1,2,5-Oxadiazole, Bromophenyl	
Predicted Conformation	Planar oxadiazole ring; rotational freedom of the phenyl ring.	

Experimental Determination of the Crystal Structure: A Methodological Workflow

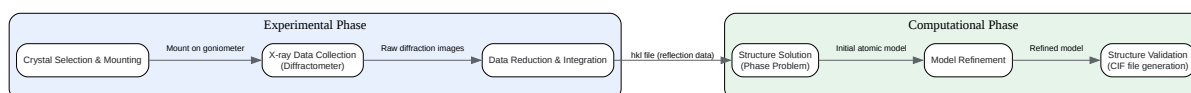
The determination of a novel crystal structure is a systematic process that begins with the synthesis of the compound and culminates in the refinement of the crystallographic model. [9]

Synthesis and Crystallization

- Synthesis: The synthesis of **4-(3-bromophenyl)-1,2,5-oxadiazol-3-amine** can be approached through established routes for creating substituted aminofurazans. A common method involves the reaction of an appropriate benzonitrile with hydroxylamine to form an amidoxime, followed by cyclization. The resulting product must be purified to a high degree, typically by column chromatography or recrystallization, as impurities can inhibit crystallization.
- Crystallization: Growing single crystals of sufficient size and quality for SCXRD is often the most challenging step. Several methods should be systematically screened:
 - Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.
 - Vapor Diffusion (Hanging or Sitting Drop): A concentrated drop of the compound's solution is allowed to equilibrate with a larger reservoir of a solvent in which the compound is less soluble (the anti-solvent). The gradual diffusion of the anti-solvent vapor into the drop reduces the solubility of the compound, promoting crystallization.
 - Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Single-Crystal X-ray Diffraction (SCXRD)

Once suitable crystals are obtained, the following workflow is employed for data collection and structure solution.^{[5][6]}



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Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

- Step 1: Crystal Mounting: A high-quality single crystal is mounted on a goniometer head.
- Step 2: Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.^[9]
- Step 3: Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and generate a reflection file.
- Step 4: Structure Solution: Computational methods (e.g., direct methods or Patterson functions) are used to solve the "phase problem" and generate an initial electron density map.
- Step 5: Structure Refinement: The atomic model is built into the electron density map and refined using a least-squares algorithm to achieve the best fit with the experimental data.
- Step 6: Validation: The final structure is validated using established crystallographic metrics and deposited in a database like the Cambridge Crystallographic Data Centre (CCDC), generating a Crystallographic Information File (CIF).

Anticipated Crystal Packing and Intermolecular Interactions

The functional groups of **4-(3-bromophenyl)-1,2,5-oxadiazol-3-amine** suggest a rich landscape of potential intermolecular interactions that will stabilize the crystal lattice.^[10]

Hydrogen Bonding

The primary amino group (-NH₂) is a strong hydrogen bond donor, while the nitrogen and oxygen atoms of the 1,2,5-oxadiazole ring are potential hydrogen bond acceptors. It is highly probable that the crystal structure will feature robust hydrogen-bonding networks, such as the common N-H...N dimer motif observed in related aminofurazan structures.^{[11][12]}

Caption: Hierarchy of potential intermolecular interactions governing crystal packing.

Conclusion

While the definitive crystal structure of **4-(3-bromophenyl)-1,2,5-oxadiazol-3-amine** requires experimental determination, this guide provides a robust framework for achieving that goal. Through a systematic approach involving synthesis, crystallization, and SCXRD analysis, the precise three-dimensional arrangement can be elucidated. The predictive analysis presented here, based on the molecule's functional groups, suggests that the crystal packing will be dominated by a network of N-H...N hydrogen bonds, supplemented by halogen bonding and π - π stacking interactions. A thorough understanding of this solid-state structure is an indispensable step in the rational development of this and related compounds for pharmaceutical applications.

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